Methyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate
CAS No.: 350989-57-0
Cat. No.: VC21472334
Molecular Formula: C13H12ClNO2S
Molecular Weight: 281.76g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 350989-57-0 |
|---|---|
| Molecular Formula | C13H12ClNO2S |
| Molecular Weight | 281.76g/mol |
| IUPAC Name | methyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate |
| Standard InChI | InChI=1S/C13H12ClNO2S/c1-7-10(8-3-5-9(14)6-4-8)11(12(15)18-7)13(16)17-2/h3-6H,15H2,1-2H3 |
| Standard InChI Key | YDTXFIUCMWUHLI-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=C(S1)N)C(=O)OC)C2=CC=C(C=C2)Cl |
| Canonical SMILES | CC1=C(C(=C(S1)N)C(=O)OC)C2=CC=C(C=C2)Cl |
Introduction
The yields reported for related syntheses vary, with the reference synthesis of Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate achieving a 21% yield for the aminothiophene formation step . This relatively modest yield suggests that optimization of reaction conditions might be necessary for efficient synthesis of the target compound.
Table 2: General Synthetic Approach for Methyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate (Adapted from Related Synthesis)
| Step | Reactants | Conditions | Expected Product |
|---|---|---|---|
| 1 | 4-Chloroacetophenone derivative, Methyl cyanoacetate, Base | Organic solvent, 70°C | Intermediate adduct |
| 2 | Intermediate from Step 1, Sulfur | Heating, 48h | Methyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate |
| 3 | Crude product | Column chromatography | Purified Methyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate |
Alternative synthetic approaches might include the Gewald reaction, which is commonly employed for the synthesis of 2-aminothiophenes. This reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile and sulfur in the presence of a base. For the synthesis of our target compound, appropriately substituted starting materials would need to be selected to achieve the desired substitution pattern on the thiophene ring.
Applications
Material Science Applications
Beyond its pharmaceutical relevance, Methyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate exhibits promise in materials science applications. The compound possesses "unique electronic properties" that may find applications in "organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells". These applications leverage the compound's electronic structure, which is influenced by the thiophene core's inherent aromaticity and the specific substitution pattern.
Thiophene-based compounds have gained significant attention in materials science due to several advantageous properties:
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The conjugated π-electron system of the thiophene ring facilitates electron delocalization and charge transport, properties essential for electronic applications.
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The ability to form stable thin films, critical for device fabrication in organic electronics.
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Tunable optoelectronic properties through structural modifications, allowing for customization of absorption and emission spectra.
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Potential for polymerization to form conductive materials with applications in flexible electronics.
The specific substitution pattern in Methyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate, particularly the presence of the electron-donating amino group and the electron-withdrawing ester functionality, creates a push-pull electronic system that may contribute to interesting optoelectronic properties relevant to OLED and photovoltaic applications.
Additionally, related thiophene derivatives have demonstrated utility in colorant applications. A structurally similar compound, "Methyl 2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate," has been used as a starting material for the synthesis of disperse dyes through coupling reactions with pyridine derivatives . These dyes exhibited good performance when applied to polyester and nylon fabrics, suggesting potential applications of our target compound or its derivatives in the textile industry.
Comparative Analysis with Related Compounds
A comparative analysis of Methyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate with structurally related compounds provides valuable insights into structure-property relationships. Table 3 presents a comparison of our target compound with several related thiophene derivatives mentioned in the search results.
Table 3: Comparative Analysis of Methyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate with Related Compounds
This comparative analysis reveals several interesting structure-property relationships:
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The position of substituents on the thiophene ring significantly affects physical properties. For example, the positional isomer Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate has a substantially higher melting point (140-141°C) compared to the ethyl ester of our target compound (92-95°C) , despite similar molecular structures.
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The nature of the ester group (methyl versus ethyl) affects molecular weight and likely influences properties such as lipophilicity, metabolic stability, and melting point. The ethyl ester analog (Ethyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate) has a molecular weight approximately 14 g/mol higher than our target compound due to the additional methylene group.
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The position of the chlorine atom on the phenyl ring (para vs. ortho) represents another structural variation seen in these compounds. This positional change likely affects the electronic distribution within the molecule and may influence its three-dimensional conformation, potentially impacting binding interactions with biological targets.
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The presence or absence of the 5-methyl group represents another structural variable among these compounds. This methyl substituent affects the electronic properties of the thiophene ring and influences steric interactions, potentially impacting the compound's reactivity and biological properties.
These structure-property relationships provide valuable guidance for the rational design and development of thiophene derivatives with optimized properties for specific applications. By understanding how structural modifications affect physical, chemical, and biological properties, researchers can make informed decisions when designing analogs with enhanced performance characteristics.
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